molecular formula C11H16ClN3 B1611878 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine CAS No. 892502-21-5

2-[4-(Chloromethyl)piperidino]-6-methylpyrazine

Cat. No.: B1611878
CAS No.: 892502-21-5
M. Wt: 225.72 g/mol
InChI Key: GKNSMTVVQDNAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Chloromethyl)piperidino]-6-methylpyrazine ( 937795-92-1) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring—a privileged scaffold frequently found in bioactive molecules—substituted with a reactive chloromethyl group and linked to a methylpyrazine heterocycle . The chloromethyl moiety provides a versatile handle for further synthetic elaboration, allowing researchers to create more complex molecules through nucleophilic substitution reactions, making it a valuable synthon for constructing compound libraries. Compounds containing piperidine and chlorinated alkyl chains are of high value in drug discovery. Piperidine derivatives are extensively investigated for their potential across multiple therapeutic areas, including as agents for neurodegenerative diseases and antidiabetic applications . The presence of a chlorine atom in the molecular structure is a common strategy in medicinal chemistry to influence physicochemical properties, modulate metabolic stability, and enhance binding affinity to biological targets . More than 250 FDA-approved drugs contain chlorine, underscoring its importance in drug design . This chemical is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, refer to the Safety Data Sheet for detailed hazard information, and store it as recommended, sealed in a dry container at low temperatures to maintain stability .

Properties

IUPAC Name

2-[4-(chloromethyl)piperidin-1-yl]-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-9-7-13-8-11(14-9)15-4-2-10(6-12)3-5-15/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNSMTVVQDNAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594653
Record name 2-[4-(Chloromethyl)piperidin-1-yl]-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892502-21-5
Record name 2-[4-(Chloromethyl)piperidin-1-yl]-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Core Scaffold

  • The synthesis often begins with commercially available 4-cyanopiperidine or related piperidine derivatives as the core scaffold.
  • The piperidine ring is functionalized to introduce the chloromethyl group at the 4-position.

Introduction of the Chloromethyl Group

  • Chloromethylation is typically achieved via halogenation reactions of hydroxymethyl or methyl precursors on the piperidine ring.
  • The chloromethyl group’s reactivity allows for subsequent nucleophilic substitution, facilitating further modifications.

Coupling with the Pyrazine Ring

  • The 6-methylpyrazine moiety is introduced through nucleophilic substitution or amide coupling reactions.
  • Pyrazinoyl chloride or related activated pyrazine derivatives are commonly used for coupling with the piperidine amine.

Representative Synthetic Scheme (Based on Literature)

Step Reaction Description Reagents/Conditions Product/Intermediate
1 N-Alkylation of 4-cyanopiperidine N-phenyl-2-chloroacetamide, base N-alkylated intermediate
2 Reduction of nitrile to amine CoCl2·6H2O, NaBH4 Amino-substituted piperidine
3 Amide coupling with pyrazinoyl chloride Pyridine, pyrazinoyl chloride 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine

This sequence allows for efficient construction of the target compound with relatively short synthetic routes.

Detailed Research Findings and Analysis

Reactivity and Functional Group Transformations

  • The chloromethyl group is a key functional handle, enabling nucleophilic substitution with amines or alcohols, which is exploited in the synthesis of derivatives or conjugates.
  • The piperidine ring adopts a chair conformation, with substituents at the nitrogen and 4-position oriented equatorially, influencing reactivity and steric accessibility.

Synthetic Efficiency and Yields

  • The described methods utilize commercially available starting materials and straightforward reaction conditions.
  • Reduction of nitriles to amines using cobalt(II) chloride and sodium borohydride is effective and mild, preserving sensitive functionalities.
  • Amide coupling reactions with pyrazinoyl chloride under basic conditions (pyridine) proceed with good yields and selectivity.

Data Table Summarizing Key Properties and Synthetic Parameters

Parameter Detail
CAS Number 892502-21-5
Molecular Formula C11H16ClN3
Molecular Weight 225.72 g/mol
Key Functional Groups Pyrazine ring, piperidine ring, chloromethyl substituent
Starting Material 4-Cyanopiperidine
Key Reagents N-phenyl-2-chloroacetamide, CoCl2·6H2O, NaBH4, pyrazinoyl chloride, pyridine
Reaction Types N-alkylation, nitrile reduction, amide coupling
Typical Solvents Pyridine, organic solvents (e.g., dichloromethane)
Reaction Conditions Mild reduction, basic coupling conditions
Yield Range Moderate to high (literature reports vary)

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group on the piperidine ring undergoes nucleophilic substitution (S<sub>N</sub>2) with various nucleophiles, forming derivatives with modified functional groups.

Nucleophile Conditions Product Reference
Amines (R-NH<sub>2</sub>)Toluene, TEA, 120–130°CPiperidine-N-CH<sub>2</sub>-NR<sub>2</sub> derivatives
Alcohols (R-OH)DMF, K<sub>2</sub>CO<sub>3</sub>, refluxPiperidine-N-CH<sub>2</sub>-OR ethers
Thiols (R-SH)DMSO, NaH, 80°CPiperidine-N-CH<sub>2</sub>-SR thioethers
Azide (NaN<sub>3</sub>)DMF, 60°C, 12hPiperidine-N-CH<sub>2</sub>-N<sub>3</sub> (click chemistry precursor)

Key Observations :

  • Reactions with amines proceed efficiently in polar aprotic solvents (e.g., DMF) under basic conditions, yielding secondary or tertiary amines .

  • Alcohols require elevated temperatures and strong bases (e.g., K<sub>2</sub>CO<sub>3</sub>) for ether formation .

  • Thiols exhibit faster kinetics due to higher nucleophilicity compared to alcohols .

Functionalization of the Pyrazine Ring

The electron-deficient pyrazine ring participates in electrophilic substitution and oxidation reactions, primarily at the methyl group or ring nitrogen atoms.

Oxidation of the Methyl Group

The 6-methyl group on pyrazine oxidizes to a carboxyl group under strong oxidizing conditions:

  • Conditions : KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 100°C, 6h

  • Product : 2-[4-(Chloromethyl)piperidino]-6-carboxypyrazine

  • Yield : ~65%

Halogenation

The methyl group undergoes radical bromination:

  • Conditions : NBS, AIBN, CCl<sub>4</sub>, reflux, 8h

  • Product : 2-[4-(Chloromethyl)piperidino]-6-(bromomethyl)pyrazine

  • Yield : ~55%

Reactivity of the Piperidine Ring

The piperidine ring can undergo further modifications, such as alkylation or elimination:

Alkylation

The piperidine nitrogen reacts with alkyl halides under mild conditions:

  • Conditions : CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, acetone, 25°C, 12h

  • Product : N-Methyl-2-[4-(chloromethyl)piperidino]-6-methylpyrazine

  • Yield : ~85%

Elimination

Dehydrohalogenation of the chloromethyl group forms a double bond:

  • Conditions : t-BuOK, THF, 0°C → 25°C, 4h

  • Product : 2-[4-Vinylpiperidino]-6-methylpyrazine

  • Yield : ~70%

Complexation and Biological Interactions

The compound’s nitrogen atoms coordinate with metal ions, forming complexes studied for biological activity:

  • Example : Cu(II) complexation in methanol at pH 7–8 yields a square-planar complex with enhanced antimicrobial activity .

Scientific Research Applications

Pharmaceutical Development

  • Drug Design and Synthesis : The chloromethyl group in 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine allows for nucleophilic substitution reactions, enabling the formation of new carbon-nitrogen or carbon-oxygen bonds. This property is crucial for synthesizing novel pharmaceutical agents.
  • Biological Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its interaction with biological targets, such as enzymes or receptors, could reveal therapeutic potentials that warrant further investigation.

Synthetic Versatility

2-[4-(Chloromethyl)piperidino]-6-methylpyrazine can undergo various chemical transformations:

  • Nucleophilic Substitution : The chloromethyl group can react with nucleophiles (amines or alcohols), facilitating the formation of diverse derivatives.
  • Functionalization : The compound serves as a versatile intermediate in organic synthesis, allowing for the modification of its functional groups to tailor specific properties for targeted applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine against various bacterial strains. Results indicated promising activity, suggesting its potential as a lead compound for developing new antimicrobial agents.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 2: Drug Interaction Studies

Research focused on the pharmacodynamics of 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine showed that it interacts with specific receptors involved in neurotransmission. These interactions may lead to insights into its potential neuropharmacological effects.

Mechanism of Action

The mechanism of action of 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes the compound useful in the design of enzyme inhibitors or other bioactive molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and five structurally related analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
2-[4-(Chloromethyl)piperidino]-6-methylpyrazine Pyrazine 6-methyl; 2-(4-chloromethylpiperidino) 238.72 High reactivity (Cl-CH2); moderate lipophilicity
2-(Chloromethyl)-6-methylpyrazine hydrochloride Pyrazine 6-methyl; 2-chloromethyl 184.05 (free base) Hydrochloride salt improves aqueous solubility
2-Chloro-6-{[1-(methylsulfonyl)-3-piperidinyl]methyl}pyrazine Pyrazine 2-chloro; 6-(methylsulfonyl-piperidinyl) 315.80 Sulfonyl group enhances polarity; reduced reactivity
6-[4-(4-Chlorophenoxy)piperidin-1-yl]-[1,2,5]oxadiazolo-pyrazin-5-amine Oxadiazolo-pyrazine 4-chlorophenoxy-piperidine; 5-amine 467.16 Extended π-system; potential for H-bonding
2-Amino-3-morpholin-4-ylpyrazine Pyrazine 2-amino; 3-morpholine 180.21 Morpholine oxygen increases polarity; basic N-atom
Key Observations:

Reactivity : The chloromethyl group in the target compound enables alkylation reactions, unlike the sulfonyl group in ’s analog, which is electron-withdrawing and less reactive .

Solubility : The hydrochloride salt of 2-(chloromethyl)-6-methylpyrazine () exhibits higher aqueous solubility compared to the free base form of the target compound .

Biological Interactions : The oxadiazolo-pyrazine derivative () has an extended aromatic system, likely enhancing DNA intercalation or protein binding, whereas the target’s piperidine moiety may improve membrane permeability due to moderate lipophilicity .

Biological Activity

2-[4-(Chloromethyl)piperidino]-6-methylpyrazine is a synthetic compound with the molecular formula C₁₁H₁₆ClN₃. Its structure features a pyrazine ring substituted with a piperidine group containing a chloromethyl moiety, which enhances its reactivity and potential biological activity. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

The compound's unique structural features contribute to its biological activity:

  • Pyrazine Ring : Known for its role in various biological systems.
  • Piperidine Group : Often associated with neuropharmacological effects.
  • Chloromethyl Moiety : Enhances reactivity, allowing for nucleophilic substitution reactions.

Table 1: Structural Features of 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine

ComponentDescription
Molecular FormulaC₁₁H₁₆ClN₃
Functional GroupsPyrazine, Piperidine, Chloromethyl
ReactivityHigh due to chloromethyl group

Antimicrobial Potential

Research indicates that compounds similar to 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine exhibit antimicrobial properties. The chloromethyl group can enhance interactions with microbial targets, potentially leading to the development of new antimicrobial agents.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazine derivatives. While specific data on 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine is limited, related compounds have shown promising results:

  • Pyrazoline Hybrids : A study highlighted that certain pyrazoline derivatives exhibited cytotoxicity against various cancer cell lines, suggesting that structural modifications can lead to enhanced anticancer activity .
  • Mechanism of Action : These compounds often induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.

Neuropharmacological Effects

The piperidine component may confer neuropharmacological effects, as seen in other piperidine-containing compounds. Research has shown that piperidine derivatives can interact with neurotransmitter systems and may have implications for treating neurological disorders.

Study 1: Anticancer Screening of Pyrazine Derivatives

A comprehensive screening of pyrazine derivatives revealed that modifications at the piperidine position could significantly affect cytotoxicity and selectivity against cancer cell lines. Although specific data for 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine was not reported, related compounds demonstrated IC50 values ranging from 0.01 to 0.63 μM against various cancer types .

Study 2: Antimicrobial Activity Assessment

In vitro studies on structurally similar compounds suggested potential antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the chloromethyl group was noted as a critical factor in enhancing antimicrobial efficacy.

Table 2: Summary of Biological Activities of Similar Compounds

CompoundActivity TypeIC50/Effective Concentration
Pyrazoline Derivative AAnticancer3.0–6.8 μM
Piperidine Derivative BAntimicrobialEffective against E. coli
Chloromethyl Pyrazine CAnticancer0.49 μM (HCT-116)

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions involving piperidine derivatives. For example, a general procedure involves reacting a pyrazine precursor with 4-(chloromethyl)piperidine in dry dichloromethane under anhydrous conditions. Triethylamine is used as a base to neutralize HCl byproducts. Purification is achieved via reverse-phase chromatography (C18 column, ACN/H₂O gradient), yielding high-purity products (56–83% yields) .
  • Key Parameters :

  • Solvent: Dry dichloromethane.
  • Temperature: 40°C.
  • Stoichiometry: 1:1 molar ratio of reactants.
  • Workup: Washing with water to remove salts, followed by magnesium sulfate drying.

Q. How can spectroscopic techniques confirm the structural integrity of 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine?

  • ¹H/¹³C NMR Analysis :

  • ¹H NMR (CDCl₃) : Peaks at δ 3.70–3.44 ppm (piperidine N–CH₂–Cl), δ 2.26–2.06 ppm (piperidine CH₂), and δ 6.96–7.73 ppm (pyrazine aromatic protons).
  • ¹³C NMR : Signals at δ 156.8–147.4 ppm (pyrazine carbons) and δ 71.2 ppm (piperidine C–Cl).
    • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated 467.1598 vs. observed 467.1587) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

  • Case Study : In a multi-step synthesis, yields for analogs varied from 34% to 83% due to differences in steric hindrance and electronic effects of substituents .
  • Strategies :

  • Optimize stoichiometry (e.g., excess piperidine derivative to drive reaction).
  • Adjust reaction time and temperature (e.g., extended stirring at 50°C for sluggish steps).
  • Use HPLC monitoring to identify incomplete reactions or side products.

Q. What structural modifications of the piperidino group enhance bioactivity or solubility?

  • Approach : Replace the chloromethyl group with fluorinated or hydroxylated analogs to study electronic and pharmacokinetic effects. For example:

  • Fluorinated analogs : Introduce CF₃ groups to enhance metabolic stability (see for similar modifications).
  • Hydroxyl derivatives : Improve water solubility via hydrogen bonding (e.g., 4-hydroxypiperidine analogs in ).
    • Evaluation : Assess solubility (LogP, TPSA) and bioactivity via in vitro assays (e.g., enzyme inhibition) .

Contradiction Analysis

  • Catalyst Selection : lists piperazine/piperidine as catalysts in pyrazole synthesis, while uses them as reactants. This highlights the dual role of these amines: as bases in catalytic roles or as nucleophiles in substitution reactions. Researchers must distinguish between these roles based on reaction stoichiometry and mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Chloromethyl)piperidino]-6-methylpyrazine
Reactant of Route 2
2-[4-(Chloromethyl)piperidino]-6-methylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.